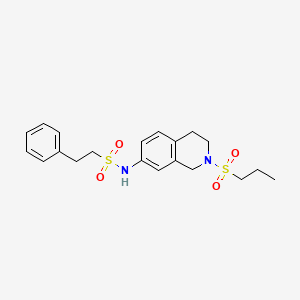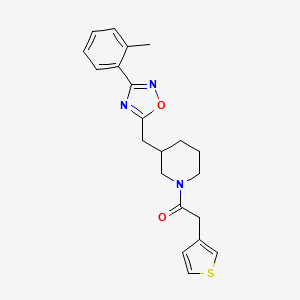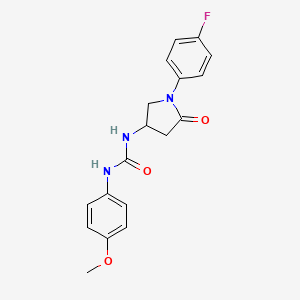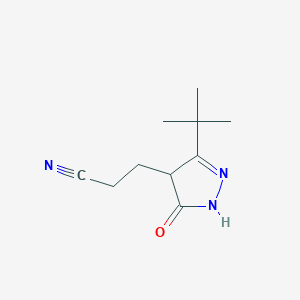
2-phényl-N-(2-(propylsulfonyl)-1,2,3,4-tétrahydroisoquinoléin-7-yl)éthanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide is a fascinating compound with intricate structural characteristics It belongs to the family of sulfonamide derivatives, known for their diverse biological activities
Applications De Recherche Scientifique
2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide has diverse scientific research applications:
Chemistry: : Used as a building block for synthesizing novel compounds with potential pharmaceutical uses.
Biology: : Studies have explored its role in modulating biological pathways, including enzyme inhibition.
Medicine: : Investigated for potential therapeutic applications, such as antimicrobial and anticancer properties.
Industry: : Employed in materials science for developing new materials with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide typically involves multiple steps. The key starting material, 2-phenylethanesulfonamide, is first prepared through sulfonation of aniline derivatives with ethanesulfonyl chloride. Subsequently, the isoquinoline ring is introduced via cyclization with appropriate reagents such as aldehydes. The final step involves propylation of the resulting intermediate with propylsulfonyl chloride under basic conditions.
Industrial Production Methods: : Industrial production methods rely on optimizing the synthetic route to ensure high yields and purity. Techniques like continuous flow chemistry and process intensification can be employed to streamline the synthesis, reduce waste, and enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: : This compound undergoes a range of chemical reactions, including:
Oxidation: Converts it into various oxidative derivatives.
Reduction: Reduces the sulfonamide moiety to amines.
Substitution: Functionalizes the phenyl ring through electrophilic substitution.
Common Reagents and Conditions: : Common reagents include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often utilize catalysts like palladium and acids/bases for activation.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used, leading to derivatives with modified functional groups that can exhibit different biological activities.
Mécanisme D'action
The compound exerts its effects primarily through interaction with specific molecular targets and pathways:
Molecular Targets: : Binds to enzymes and receptors, altering their activity.
Pathways Involved: : Modulates signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its observed biological activities.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 2-phenyl-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide stands out due to its unique structural features and activities. Similar Compounds :
2-phenyl-N-(2-sulfonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide: Lacks the propyl group, altering its bioactivity.
2-phenyl-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)ethanesulfonamide: Absence of sulfonamide group affects its chemical properties.
Hope you find this useful! Anything else I can help with?
Propriétés
IUPAC Name |
2-phenyl-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)ethanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O4S2/c1-2-13-28(25,26)22-12-10-18-8-9-20(15-19(18)16-22)21-27(23,24)14-11-17-6-4-3-5-7-17/h3-9,15,21H,2,10-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIDMTZZHCUIAGC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)CCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2396738.png)

![4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol](/img/structure/B2396740.png)
![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2396741.png)
![2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B2396742.png)
![N-(3-methoxyphenyl)-N-[(3-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2396743.png)

